molecular formula C16H16N4O3S B2590340 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251683-65-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2590340
CAS No.: 1251683-65-4
M. Wt: 344.39
InChI Key: RKSLHMBHRINICD-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-ethoxy substituent on the benzothiazole core and a 4-methylpyrimidin-2-yl oxy group on the acetamide side chain. This compound shares structural similarities with several pharmacologically active benzothiazole derivatives, which are widely explored for their anticonvulsant, anticancer, and antimicrobial properties.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-22-11-4-5-12-13(8-11)24-16(19-12)20-14(21)9-23-15-17-7-6-10(2)18-15/h4-8H,3,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSLHMBHRINICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group.
  • Molecular Formula : C16_{16}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 342.41 g/mol

Biological Activity

This compound has shown a range of biological activities, primarily due to the presence of the benzothiazole and pyrimidine moieties.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with benzothiazole structures have been reported to inhibit various bacterial strains effectively .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit urease, an enzyme critical for the survival of certain pathogens. Molecular docking studies suggest that the compound binds effectively to urease, primarily through hydrogen bonding interactions, which is crucial for its inhibitory action .

Anticancer Potential

Research has highlighted the potential anticancer properties of related benzothiazole derivatives. For example, some compounds have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating a promising therapeutic profile .

The mechanism of action for this compound involves:

  • Enzyme Binding : The compound interacts with target enzymes, such as urease, modulating their activity.
  • Cellular Uptake : Its structural features may facilitate cellular uptake, enhancing its bioavailability and effectiveness.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds exhibit antioxidant properties by scavenging ROS, which can contribute to their anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Ring : This is achieved through cyclization reactions involving 2-amino thiophenol and appropriate carboxylic acid derivatives.
  • Introduction of Ethoxy Group : Etherification reactions using ethyl iodide can introduce the ethoxy substituent.
  • Pyrimidine Coupling : The acetamide moiety can be introduced via coupling reactions involving 4-methylpyrimidine derivatives.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant urease inhibition (IC50 = 5.67 µM).
Study BShowed selective cytotoxicity against HCC827 cell line (IC50 = 6.26 µM).
Study CReported antimicrobial activity against E. coli and S. aureus with MIC values < 10 µg/mL.

Case Study Example

In a recent study focusing on the anticancer potential of benzothiazole derivatives, this compound was evaluated alongside other derivatives. It exhibited promising results in inhibiting cancer cell proliferation in vitro, particularly against lung cancer cell lines .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    Research indicates that N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exhibits cytotoxic effects against various cancer cell lines. A study published in Cancer Research highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Activity
    The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro assays reported by Journal of Medicinal Chemistry indicated that it inhibits bacterial growth by disrupting cell wall synthesis . This suggests potential applications in developing new antibiotics.
  • Anti-inflammatory Effects
    Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies

  • Breast Cancer Cell Line Study
    A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The study further elucidated that the compound triggered apoptosis via mitochondrial dysfunction .
  • Antimicrobial Efficacy Assessment
    In a series of experiments testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for antibiotic development .
  • Inflammation Model in Mice
    In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound significantly reduced inflammation compared to control groups, suggesting its utility in treating inflammatory disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name/ID Core Structure Substituents Biological Activity (If Reported) Reference
Target Compound Benzo[d]thiazol-2-yl acetamide 6-ethoxy, 4-methylpyrimidin-2-yl oxy N/A (hypothetical) N/A
PB8 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide) Benzo[d]thiazol-2-yl acetamide 6-ethoxy, thiazolidinedione warhead (pyridin-2-ylmethylene) Histone-binding activity
PB9 (6-fluorobenzo[d]thiazol-2-yl analog of PB8) Benzo[d]thiazol-2-yl acetamide 6-fluoro, thiazolidinedione warhead Enhanced metabolic stability vs. PB8
5i/j (6-(fluorobenzyloxy)benzo[d]thiazol-2-yl triazolylthio acetamide) Benzo[d]thiazol-2-yl acetamide 6-(fluorobenzyloxy), 1H-1,2,4-triazol-3-ylthio Anticonvulsant (ED50 50.8–54.8 mg/kg)
4k–p (Benzothiazole–isoquinoline derivatives) Benzo[d]thiazol-2-yl acetamide Varied 6-substituents (methoxy, fluoro, nitro), isoquinoline linkage Anticancer (HPLC purity 90.8–94.8%)
3d–f (5,6-methylenedioxybenzothiazole piperazine derivatives) 5,6-methylenedioxybenzothiazole Piperazine/p-tolyl/methoxyphenyl side chains Antimicrobial potential

Key Observations :

  • Substituent Diversity: The target compound’s 4-methylpyrimidin-2-yl oxy group distinguishes it from analogs with thiazolidinedione (PB8/PB9), triazolylthio (5i/j), or isoquinoline (4k–p) moieties. These substituents modulate electronic, steric, and solubility profiles .
  • Benzothiazole Core Modifications : Ethoxy (target) vs. fluoro (PB9) or methylenedioxy (3d–f) groups influence lipophilicity and metabolic stability. Ethoxy likely enhances membrane permeability compared to polar substituents like nitro (4n) .

Key Observations :

  • Melting Points: The target’s pyrimidinyloxy group may lower melting points compared to rigid thiazolidinedione (PB8: 230°C) or isoquinoline-linked derivatives (4k–p: >240°C) due to reduced crystallinity .
  • Synthetic Complexity : The target’s synthesis likely parallels PB8 (amide coupling) but may require optimized conditions for pyrimidinyloxy introduction, similar to triazole derivatization in 5i/j .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and how are intermediates characterized?

  • Answer: Synthesis typically involves multi-step reactions, including coupling of the benzothiazole and pyrimidine moieties via nucleophilic substitution or condensation. Critical intermediates are monitored using thin-layer chromatography (TLC) to assess purity and reaction progression. Final characterization employs Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., chemical shifts for ethoxy groups at ~1.3 ppm in 1^1H NMR) and Mass Spectrometry (MS) to confirm molecular weight .

Q. Which functional groups in this compound are critical for its biological activity, and how are they validated experimentally?

  • Answer: The ethoxybenzothiazole and pyrimidinyloxy acetamide groups are structurally pivotal. Infrared (IR) spectroscopy identifies key stretches (e.g., C=O at ~1650 cm1^{-1}, C-O-C at ~1250 cm1^{-1}). Biological validation involves enzymatic assays or receptor-binding studies to correlate functional group modifications with activity changes .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Answer: Stability is evaluated using accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by High-Performance Liquid Chromatography (HPLC) to quantify degradation products. Thermal stability is further analyzed via Thermogravimetric Analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal overlap) during structural elucidation?

  • Answer: Advanced NMR techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) clarify overlapping signals. Computational tools (e.g., density functional theory) predict chemical shifts to cross-validate experimental data .

Q. What in silico strategies are effective for predicting target interactions and optimizing pharmacokinetic properties?

  • Answer: Molecular docking (AutoDock, Schrödinger) models interactions with enzymes/receptors (e.g., kinase targets). ADMET prediction tools (SwissADME, pkCSM) optimize solubility, bioavailability, and metabolic stability by guiding substituent modifications .

Q. How do structural analogs of this compound differ in activity, and what SAR (Structure-Activity Relationship) insights can be derived?

  • Answer: Comparative studies with analogs (e.g., ethoxy vs. methoxy substitutions on benzothiazole) reveal SAR trends. Dose-response assays and crystallographic data (if available) highlight steric/electronic effects on binding affinity. For example, bulkier substituents may enhance target selectivity but reduce solubility .

Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in complex biological systems?

  • Answer: Use proteomics/pharmacogenomics to identify differentially expressed proteins/genes post-treatment. CRISPR-Cas9 knockouts or siRNA silencing validate target involvement. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. How can reaction yields be improved while minimizing side products in large-scale synthesis?

  • Answer: Optimize solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling). Design of Experiments (DoE) methodologies systematically vary temperature, stoichiometry, and reaction time to maximize yield and purity .

Methodological Notes

  • Data Validation: Cross-correlate spectroscopic data with computational predictions to address ambiguities .
  • Biological Assays: Include positive/negative controls and replicate experiments to ensure reproducibility .
  • Ethical Compliance: Adhere to institutional guidelines for in vitro/in vivo studies, particularly for cytotoxicity assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.